molecular formula C19H17NO3S B2872233 N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034540-27-5

N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2872233
CAS RN: 2034540-27-5
M. Wt: 339.41
InChI Key: FDSCOWGEWMXAKB-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzo[b]thiophene, which is known for its biological and pharmacological activities.

Scientific Research Applications

STING Agonistic Activity

This compound has been studied for its role as a STING agonist . STING (Stimulator of Interferon Genes) is a critical component of the innate immune system. It can be activated by cyclic dinucleotides to trigger immune responses, particularly in the presence of viral or bacterial infections . The compound’s ability to activate STING could lead to the development of new immunotherapies, especially for cancer treatment, as it primes the innate immune system to attack tumor cells.

Antioxidant Mechanisms

Due to the presence of the 4-hydroxychroman moiety, which is structurally related to vitamin E, this compound may exhibit antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. Research into this application could lead to the development of novel antioxidants that could prevent or treat diseases caused by oxidative stress.

Drug Development

The structural complexity and the presence of multiple functional groups make this compound a valuable scaffold for drug development. Its potential activity as a STING agonist and antioxidant opens avenues for the creation of new drugs targeting various diseases, including cancer, inflammatory conditions, and possibly neurodegenerative disorders .

Therapeutic Applications

The compound’s potential to modulate the immune system and its antioxidant capacity suggest its use in therapeutic applications. It could be used to enhance the efficacy of existing treatments or as a standalone therapy for conditions where the immune response or oxidative balance is compromised .

Material Science

Thiophene derivatives have shown promise in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs). The benzo[b]thiophene moiety in the compound could contribute to advancements in these areas, leading to more efficient and stable materials for electronic applications .

Biological Studies

The compound’s diverse biological activities make it an excellent candidate for biological studies. Its interactions with proteins like STING can provide insights into the molecular mechanisms of the immune response and the role of small molecules in modulating biological pathways. Such studies could lead to a deeper understanding of disease processes and the discovery of new therapeutic targets .

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-18(17-11-13-5-1-4-8-16(13)24-17)20-12-19(22)9-10-23-15-7-3-2-6-14(15)19/h1-8,11,22H,9-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCOWGEWMXAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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